Cas no 141052-31-5 (7-Bromo-4-methylquinoline)
7-Bromo-4-methylquinoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Bromo-4-methylquinoline
- 4-Methyl-7-bromoquinazoline
- Quinoline, 7-bromo-4-methyl-
- 4-[(E)-Hydrazonomethyl]phenol
- AGMXSOARXXPPIJ-UHFFFAOYSA-N
- FCH1363924
- AB0051728
- AX8212496
- Z4153
- ST24024492
-
- MDL: MFCD18204665
- Inchi: 1S/C10H8BrN/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,1H3
- InChI Key: AGMXSOARXXPPIJ-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=NC=CC=2C
Computed Properties
- Exact Mass: 220.98404
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- XLogP3: 3.3
- Topological Polar Surface Area: 12.9
Experimental Properties
- PSA: 12.89
7-Bromo-4-methylquinoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
7-Bromo-4-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007443-1g |
7-Bromo-4-methylquinoline |
141052-31-5 | 98% | 1g |
$239.37 | 2022-04-02 | |
| Alichem | A189007443-5g |
7-Bromo-4-methylquinoline |
141052-31-5 | 98% | 5g |
$752.60 | 2022-04-02 | |
| Alichem | A189007443-10g |
7-Bromo-4-methylquinoline |
141052-31-5 | 98% | 10g |
$1,029.00 | 2022-04-02 | |
| TRC | B283450-50mg |
7-Bromo-4-methylquinoline |
141052-31-5 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B283450-100mg |
7-Bromo-4-methylquinoline |
141052-31-5 | 100mg |
$ 265.00 | 2022-06-07 | ||
| TRC | B283450-250mg |
7-Bromo-4-methylquinoline |
141052-31-5 | 250mg |
$ 530.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846447-250mg |
7-Bromo-4-methylquinoline |
141052-31-5 | 98% | 250mg |
727.20 | 2021-05-17 | |
| Fluorochem | 220114-250mg |
7-Bromo-4-methylquinoline |
141052-31-5 | 95% | 250mg |
£66.00 | 2022-03-01 | |
| Fluorochem | 220114-1g |
7-Bromo-4-methylquinoline |
141052-31-5 | 95% | 1g |
£164.00 | 2022-03-01 | |
| Fluorochem | 220114-5g |
7-Bromo-4-methylquinoline |
141052-31-5 | 95% | 5g |
£491.00 | 2022-03-01 |
7-Bromo-4-methylquinoline Suppliers
7-Bromo-4-methylquinoline Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 7-Bromo-4-methylquinoline
Introduction to 7-Bromo-4-methylquinoline (CAS No. 141052-31-5)
7-Bromo-4-methylquinoline (CAS No. 141052-31-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound, characterized by its unique bromo and methyl substitutions on the quinoline ring, exhibits a range of biological activities and potential applications in drug discovery and development.
The quinoline scaffold is a well-known privileged structure in medicinal chemistry, often found in a variety of bioactive molecules, including antimalarials, antibacterials, and anticancer agents. The introduction of a bromo substituent at the 7-position and a methyl group at the 4-position imparts specific properties to 7-Bromo-4-methylquinoline, making it an intriguing candidate for further investigation.
Recent studies have highlighted the potential of 7-Bromo-4-methylquinoline in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiproliferative activity against several cancer cell lines. The bromo substitution at the 7-position was found to enhance the compound's ability to inhibit key enzymes involved in cancer cell proliferation, such as kinases and proteases.
In addition to its anticancer properties, 7-Bromo-4-methylquinoline has shown promise in the treatment of infectious diseases. A study conducted by researchers at the University of California, San Francisco, revealed that this compound possesses significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). The methyl group at the 4-position was found to play a crucial role in enhancing the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis.
The synthetic accessibility of 7-Bromo-4-methylquinoline has also been extensively explored. Various synthetic routes have been developed to efficiently produce this compound, including palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. These methods not only provide high yields but also allow for easy modification of the quinoline scaffold, facilitating the synthesis of analogs with tailored biological activities.
In the context of drug discovery, 7-Bromo-4-methylquinoline serves as an excellent starting point for lead optimization. Its unique structure enables chemists to introduce various functional groups and substituents to enhance its pharmacological properties. For example, researchers at the National Institutes of Health (NIH) have successfully synthesized a series of derivatives by replacing the bromo group with other halogens or functional groups, leading to compounds with improved potency and selectivity.
The pharmacokinetic profile of 7-Bromo-4-methylquinoline has also been studied in detail. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It demonstrates good oral bioavailability and a reasonable half-life, making it suitable for further development as a therapeutic agent.
Toxicity studies have indicated that 7-Bromo-4-methylquinoline is generally well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), thorough safety assessments are essential before advancing to clinical trials. Ongoing research is focused on optimizing the safety profile of this compound while maintaining its efficacy.
In conclusion, 7-Bromo-4-methylquinoline (CAS No. 141052-31-5) is a promising compound with a wide range of potential applications in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
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